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Methyl 3-amino-3-(furan-2-yl)propanoate

Cat. No.: B3274978
CAS No.: 618109-87-8
M. Wt: 169.18 g/mol
InChI Key: BUQRVIRMBKZVQH-UHFFFAOYSA-N
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Description

Significance of β-Amino Acid Scaffolds in Molecular Design

β-Amino acids and their corresponding esters are structural isomers of the more common α-amino acids that constitute proteins. This seemingly small change in the placement of the amino group relative to the carboxyl group introduces a profound impact on the molecule's three-dimensional structure and biological stability. β-Amino acid-containing peptides, for instance, often adopt stable helical or sheet-like secondary structures and exhibit remarkable resistance to degradation by common proteolytic enzymes. researchgate.net

This inherent stability makes β-amino acid scaffolds highly attractive in pharmaceutical design. mdpi.com They serve as crucial intermediates and key structural components in a wide range of bioactive compounds, including antibiotics, anticancer agents like Taxol, and various enzyme inhibitors. mdpi.comthieme-connect.com The use of amino acid esters in prodrug strategies is also a well-established method to enhance properties such as bioavailability and targeted delivery, with the ester group facilitating cellular uptake. researchgate.netnih.gov Furthermore, optically active β-amino esters are valuable chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled creation of complex molecules. thieme-connect.com

Role of Furan (B31954) Rings as Renewable Building Blocks and Heterocyclic Motifs

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. britannica.com Its significance in modern chemistry is twofold. Firstly, furan and its derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be readily derived from the dehydration of carbohydrates found in biomass, like corn cobs and oat hulls. britannica.comresearchgate.netfrontiersin.org This positions the furan ring as a key platform chemical from renewable resources, offering a sustainable alternative to petroleum-based feedstocks for producing fine chemicals and polymers. researchgate.netfrontiersin.orgnih.gov For example, furan-based polyesters are being developed as bio-based alternatives to conventional plastics. researchgate.netrsc.org

Secondly, as a heterocyclic motif, the furan nucleus is a versatile building block in organic synthesis and is present in numerous natural products and pharmaceuticals. numberanalytics.comnumberanalytics.comutripoli.edu.ly The oxygen atom and the aromatic π-electron system endow the furan ring with unique reactivity, allowing it to participate in a variety of chemical transformations, including electrophilic substitutions and cycloaddition reactions. numberanalytics.com This versatility makes it a valuable component in the synthesis of more complex molecular architectures. numberanalytics.com

Rationale for Comprehensive Research on Methyl 3-amino-3-(furan-2-yl)propanoate

The compound this compound is a compelling subject for detailed investigation as it uniquely combines the advantageous features of both β-amino esters and furan derivatives. The structure incorporates a chiral center and marries a biologically relevant scaffold (the β-amino ester) with a building block derived from renewable sources (the furan ring).

This molecule serves as a potential precursor to novel pharmaceuticals, peptidomimetics with enhanced stability, and new classes of bio-based polymers. Understanding its synthesis, properties, and reactivity is crucial for unlocking its potential. Key synthetic routes, such as the aza-Michael addition, provide a direct pathway to this and related structures, making it an accessible and attractive target for synthetic chemists. thieme-connect.comrsc.org The study of this specific compound, therefore, provides valuable insights at the intersection of green chemistry, medicinal chemistry, and materials science.

Chemical Properties and Synthesis

This compound is a distinct chemical entity with specific properties. While detailed experimental data for this exact compound is not widely published in primary literature, its properties can be inferred from related structures and supplier specifications.

Table 1: General Properties of this compound

PropertyValue
CAS Number 362691-91-8
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Appearance Typically an oil or low-melting solid
Chirality Contains one stereocenter, exists as enantiomers

Note: Data is compiled from chemical supplier information and computational predictions, as extensive experimental data is not publicly available.

The synthesis of β-amino esters like this compound is most commonly achieved through the conjugate addition of an amine to an α,β-unsaturated ester. This reaction, known as the aza-Michael addition, is a powerful and straightforward method for forming the crucial carbon-nitrogen bond at the β-position. thieme-connect.comacs.org

For the synthesis of the target compound, the reaction would involve methyl acrylate (B77674) and an ammonia (B1221849) equivalent, catalyzed in the presence of the furan group. A plausible and efficient approach involves the reaction between methyl 3-(furan-2-yl)propenoate and an amine source. Various catalysts, including Lewis acids or even environmentally benign surfaces like silica (B1680970) gel, can be employed to promote this addition, often yielding the desired product in good to excellent yields. thieme-connect.comthieme-connect.com Asymmetric synthesis strategies, using chiral auxiliaries or catalysts, can be employed to produce specific enantiomers of the final product, which is often crucial for pharmacological applications. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B3274978 Methyl 3-amino-3-(furan-2-yl)propanoate CAS No. 618109-87-8

Properties

IUPAC Name

methyl 3-amino-3-(furan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRVIRMBKZVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301872
Record name Methyl β-amino-2-furanpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID701301872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618109-87-8
Record name Methyl β-amino-2-furanpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618109-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-amino-2-furanpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID701301872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Approaches to the Synthesis of Methyl 3 Amino 3 Furan 2 Yl Propanoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For Methyl 3-amino-3-(furan-2-yl)propanoate, the analysis reveals two primary disconnection strategies centered on the formation of the C2-C3 and C3-N bonds.

The two main retrosynthetic disconnections for the target molecule are:

C3-N and C2-C3 Bond Disconnection (Mannich-type Pathway): This approach disconnects the molecule into three fundamental building blocks. This is characteristic of a three-component Mannich-type reaction. The key precursors identified through this pathway are:

Furfural (B47365) (Furan-2-carbaldehyde): A renewable platform chemical that serves as the source of the furan (B31954) ring and the C3 carbon. beilstein-archives.orgbeilstein-journals.org

An Amine Source: Ammonia (B1221849) or a protected amine equivalent provides the amino group.

A C2-Synthon: An enol or enolate equivalent of methyl acetate, such as a silyl (B83357) ketene (B1206846) acetal, which provides the C2 carbon and the methyl propanoate group. nih.govrichmond.edu

C3-N Bond Disconnection (Conjugate Addition Pathway): This strategy involves the formation of the carbon-nitrogen bond in a separate step. This disconnection leads to a key intermediate, an α,β-unsaturated ester. The crucial precursors for this pathway are:

Methyl 3-(furan-2-yl)acrylate: This intermediate can be synthesized via condensation reactions (e.g., Knoevenagel or Wittig-type reactions) from furfural and a methyl acetate derivative. nih.gov

An Amine Source: The amino group is introduced via a conjugate (aza-Michael) addition to the α,β-unsaturated ester intermediate. georgiasouthern.eduresearchgate.net

These two pathways represent the most convergent and logical routes to the target molecule, leveraging readily available starting materials.

The synthesis of this compound presents specific stereochemical and regiochemical challenges.

Stereoselectivity: The target molecule possesses a stereocenter at the C3 position (the carbon atom bonded to both the furan ring and the amino group). A primary challenge is to control the stereochemistry at this center to produce a single enantiomer, which is often crucial for biological activity. hilarispublisher.com Achieving high enantioselectivity typically requires the use of chiral catalysts, chiral auxiliaries, or enzymes. flinders.edu.aunih.gov For instance, in Mannich-type reactions, asymmetric variants using chiral Lewis acids or organocatalysts have been developed to control the facial selectivity of the nucleophilic attack on the imine intermediate. nih.gov

Regioselectivity: While the use of furan-2-carbaldehyde as a starting material largely predefines the substitution pattern, regioselectivity can become a significant challenge in furan synthesis when using more complex or substituted precursors. nih.govbohrium.com In the context of the target molecule, the main regiochemical control is required during the formation of the key bonds. For example, in the Mannich reaction, the C-C bond must form exclusively between the enolate and the imine carbon, which is generally a highly selective process. In the conjugate addition pathway, the amine must add to the β-position of the unsaturated ester, which is electronically favored but can sometimes face competition from direct addition to the carbonyl group. georgiasouthern.edu

Development of Novel Synthetic Methodologies

Modern organic synthesis has focused on developing efficient, atom-economical, and selective methods for constructing molecules like this compound.

Direct amination strategies focus on the formation of the C-N bond, often as the key step in the synthesis. The most prominent method in this category for β-amino ester synthesis is the aza-Michael addition.

The aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. georgiasouthern.edursc.org In the context of synthesizing the target molecule, this pathway uses Methyl 3-(furan-2-yl)acrylate as the key intermediate. This reaction can be performed under various conditions, from catalyst-free setups to promotion by acids, bases, or metal catalysts. researchgate.netnih.gov Recent advancements have focused on using biocatalysts, such as lipases, to perform these additions under mild and environmentally friendly conditions, often in continuous-flow systems. mdpi.com

Catalyst/ConditionsAmine NucleophileMichael AcceptorYieldReference
Lipase (B570770) TL IM (flow)Aromatic aminesAcrylatesExcellent mdpi.com
Microwave (neat)BenzylaminesMethyl acrylate (B77674)95% nih.gov
Catalyst-freeVarious aminesFluoroalkylated acrylatesup to 99% rsc.org
CuBTC MOFCyclic aminesMethyl acrylateHigh researchgate.net
This table presents data for analogous aza-Michael reactions demonstrating the versatility of the method.

Hydroamination , the direct addition of an N-H bond across a carbon-carbon double or triple bond, is another atom-economical method for C-N bond formation. researchgate.net While less common for this specific target, enzymatic hydroamination using C-N lyases has been shown to be an efficient and selective method for producing α- and β-amino acids. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. The Mannich reaction is a classic MCR that is ideally suited for the synthesis of β-amino carbonyl compounds. illinois.edu

The synthesis of this compound via a Mannich-type reaction involves the condensation of three components:

Furfural: The aldehyde component.

An Amine: Such as ammonia or a primary amine, which forms an imine in situ with furfural.

A Ketene Silyl Acetal: (e.g., the silyl enol ether of methyl acetate) acts as the nucleophile.

This reaction is typically promoted by a Lewis acid or other activators. richmond.edu One-pot procedures where the silyl ketene acetal is generated in situ from a thioester or ester in the presence of a silyl triflate have been developed, streamlining the process. researchgate.net The development of catalytic, asymmetric Mannich reactions has been a major focus, allowing for the synthesis of enantiomerically enriched β-amino esters with high selectivity. nih.govnih.gov

Catalyst/ActivatorImine SourceNucleophileKey FeatureReference
Chiral Silicon Lewis AcidAcylhydrazonesα-Aryl silyl ketene acetalsHighly enantioselective nih.govnih.gov
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)N-phenyliminesThioesters (in situ acetal formation)One-pot procedure richmond.eduresearchgate.net
This table highlights catalytic systems used in analogous Mannich-type reactions for the synthesis of complex β-amino acid derivatives.

The development of advanced catalysts is central to improving the efficiency, selectivity, and sustainability of synthetic routes. Both C-C and C-N bond-forming steps in the synthesis of this compound can be significantly enhanced by catalysis.

Catalytic C-C Bond Formation: The key C-C bond-forming step occurs in the Mannich-type reaction. Catalysis is crucial for activating the imine electrophile towards nucleophilic attack by the enolate equivalent.

Lewis Acid Catalysis: Metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) are effective in activating imines for the addition of silyl ketene acetals.

Chiral Catalysis: Asymmetric synthesis can be achieved using chiral metal-ligand complexes (e.g., based on Ru, Rh, or Zn) that create a chiral environment around the reaction center, dictating the stereochemical outcome. hilarispublisher.comnih.gov

Catalytic C-N Bond Formation: Catalysis in C-N bond formation is critical for the aza-Michael addition pathway and other potential amination strategies.

Metal Catalysis: Copper and iron complexes have been shown to catalyze intramolecular C-O bond formations for furan synthesis and can be applied to analogous C-N cyclizations or additions. nih.govnih.govacs.org Metal-organic frameworks (MOFs) like CuBTC have also emerged as effective heterogeneous catalysts for aza-Michael additions. researchgate.net

Biocatalysis: Enzymes, particularly lipases and lyases, offer a green alternative for C-N bond formation. They operate under mild aqueous conditions, can be immobilized for reuse, and often provide exceptional levels of stereoselectivity. mdpi.comresearchgate.netmdpi.com

Reaction TypeCatalyst ClassExample CatalystAdvantageReference
Mannich (C-C)Chiral Lewis AcidRu-(PyBOX) complexesHigh enantioselectivity nih.gov
Aza-Michael (C-N)BiocatalystLipase (e.g., Novozym 435)Green conditions, high yield mdpi.comrsc.org
Aza-Michael (C-N)HeterogeneousCuBTC (MOF)Reusable, mild conditions researchgate.net
Intramolecular Amination (C-N)Transition MetalRh(III) complexesDirect C-H amination nih.gov
This table summarizes various catalytic approaches relevant to the key bond-forming steps in the synthesis of the target compound.

Catalytic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation

Organocatalytic Methods for Asymmetric Induction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acid derivatives, offering a metal-free alternative to traditional methods. rsc.org These reactions often utilize small, chiral organic molecules to induce enantioselectivity. The primary strategy for synthesizing chiral β-amino esters is the asymmetric conjugate addition, or aza-Michael reaction, where an amine nucleophile adds to an α,β-unsaturated ester. ehu.eusnih.gov

For the synthesis of this compound, this would typically involve the reaction of methyl 3-(furan-2-yl)acrylate with an amine source in the presence of a chiral organocatalyst. Various types of organocatalysts can be employed:

Brønsted Acids and Bases: Chiral phosphoric acids or cinchona alkaloid-derived amines can activate the unsaturated system or the amine nucleophile, facilitating a highly enantioselective addition. nih.gov Bifunctional catalysts, which possess both acidic and basic sites, are particularly effective in orienting the substrates in a chiral environment. nih.gov

Lewis Bases: Chiral Lewis bases can activate the α,β-unsaturated ester substrate, making it more susceptible to nucleophilic attack.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used to generate and control the reactivity of the nucleophile in a biphasic system, leading to the desired chiral product.

The aza-Michael reaction is a prominent strategy for creating β-amino carbonyl compounds, which are key intermediates for many pharmaceutical agents. semanticscholar.org The development of organocatalytic versions of this reaction provides a valuable route to enantiomerically enriched products like this compound. nih.gov

Transition Metal-Catalyzed Transformations (e.g., Gold, Palladium, Rhodium)

Transition metal catalysis offers a diverse and highly effective toolkit for the synthesis of furan derivatives and β-amino esters. researchgate.net Metals like palladium, gold, and rhodium can catalyze a variety of transformations that form the core structure and introduce the necessary functional groups with high selectivity.

Key strategies include:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-N bond formation. For instance, a common approach to benzo[b]furans involves a Sonogashira reaction between a 2-halophenol and an alkyne, followed by a cyclization step. acs.orgnih.gov While not directly applicable to the simpler furan ring, analogous strategies using furan precursors could be envisioned. More relevant is the palladium-catalyzed hydroamination of unsaturated esters or related substrates to introduce the amino group.

Gold and Rhodium Catalysis: Gold and rhodium catalysts are known to catalyze cycloisomerization reactions to form furan rings from appropriate acyclic precursors. hilarispublisher.com They are also effective in various addition reactions. For example, a rhodium-catalyzed hydrogenation of a suitable enamine precursor could yield the desired β-amino ester with high enantioselectivity. hilarispublisher.com

Copper and Iron Catalysis: Non-precious metals like copper and iron are gaining prominence. Copper-catalyzed hydroamination reactions provide a direct method for synthesizing β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov Iron catalysts can be used in one-pot processes for the synthesis of complex furan structures. acs.orgnih.gov

These metal-catalyzed methods often provide high yields and selectivities, making them attractive for complex molecule synthesis. organic-chemistry.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis presents a green and highly selective alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org For the synthesis of enantiopure this compound, several enzymatic strategies can be employed.

Transaminases (TAs): Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgmdpi.com A potential route would involve the use of a transaminase to convert a corresponding β-keto ester, methyl 3-(furan-2-yl)-3-oxopropanoate, directly into the desired (R)- or (S)-β-amino ester with very high enantiomeric excess. diva-portal.orgnih.gov This approach is highly efficient and atom-economical.

Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures. mdpi.com A racemic mixture of this compound could be resolved through enantioselective hydrolysis or acylation catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B) or lipase from Burkholderia cepacia. mdpi.commdpi.com This would yield one enantiomer as the unreacted ester and the other as the corresponding acid or N-acylated product, both in high enantiopurity. mdpi.commdpi.com

Nitrile-Hydrolyzing Enzymes: Another route involves the enzymatic hydrolysis of a β-aminonitrile precursor. Nitrilases or nitrile hydratase/amidase systems can convert the nitrile group into a carboxylic acid, providing a pathway to the β-amino acid, which can then be esterified. researchgate.net

Enzymatic methods are a cornerstone of green chemistry, offering environmentally benign pathways to high-value chiral intermediates. mdpi.comnih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve sustainability. nih.govrsc.orgrsc.org The synthesis of furan-containing compounds, often derived from biomass, is particularly aligned with these goals. nih.govfrontiersin.org

The 12 principles of green chemistry provide a framework for this design process, emphasizing:

Waste Prevention: Designing syntheses to minimize the generation of waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity.

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources, such as biomass for the furan core. nih.gov

Catalysis: Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste.

By integrating these principles, chemists can develop more environmentally and economically sustainable manufacturing processes. frontiersin.org

Solvent-Free or Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Performing reactions in solvent-free (neat) conditions or in aqueous media are highly desirable alternatives.

Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly reduced reaction times, cleaner reaction profiles, and simplified workup procedures. scielo.brscite.airesearchgate.net The aza-Michael addition, a key step in synthesizing β-amino esters, has been successfully performed under solvent-free conditions, providing the desired products in good yields. scielo.brresearchgate.net The use of solid supports can further enhance the efficiency of these reactions. scielo.br

Water is an ideal green solvent due to its non-toxicity, availability, and safety. While organic substrates may have limited solubility in water, techniques such as the use of surfactants or co-solvents can overcome this challenge. Biocatalytic transformations are particularly well-suited to aqueous environments, as enzymes naturally function in water.

Atom Economy and Sustainability Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition reactions, are inherently less wasteful.

The aza-Michael addition is an excellent example of an atom-economical reaction, as all the atoms from the amine and the α,β-unsaturated ester are incorporated into the final β-amino ester product. This contrasts with substitution or elimination reactions, which generate stoichiometric byproducts. Designing a synthesis for this compound around an addition reaction is therefore a primary goal for maximizing sustainability.

Optimization of Reaction Conditions and Process Efficiency

For the synthesis of this compound, optimization would focus on:

Catalyst Screening and Loading: Identifying the most active and selective catalyst (whether it be an organocatalyst, transition metal complex, or enzyme) and determining the minimum amount needed to achieve high conversion.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivities. For enzymatic reactions, the organic solvent and water content must be carefully balanced. mdpi.com

Temperature and Time: Adjusting the temperature can improve reaction rates, but may also lead to side reactions or catalyst decomposition. The reaction time must be optimized to ensure complete conversion without product degradation. researchgate.net

A systematic approach, such as Design of Experiments (DoE), can be used to efficiently explore the parameter space and identify the optimal conditions. The table below illustrates a hypothetical optimization study for an asymmetric aza-Michael reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
110Toluene25247588
25Toluene25246087
310CH2Cl225248292
410CH2Cl20489197
510Solvent-Free5028890

This iterative process of optimization is crucial for developing a robust, efficient, and economically viable synthesis of this compound.

Influence of Catalysts, Ligands, and Additives

The choice of catalyst is paramount in the synthesis of β-amino esters. Both metal-based catalysts and organocatalysts have been successfully employed. In the context of reactions involving furan derivatives, Lewis acids are often utilized to activate the furan ring or the carbonyl group. For instance, in Friedel-Crafts type reactions to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives, strong Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), or Brønsted superacids like triflic acid (TfOH), are effective. nih.gov

For the crucial asymmetric installation of the amino group, chiral catalysts are employed. These can be chiral Lewis acids, often complexes of metals like copper, zinc, or rhodium with chiral ligands, or metal-free organocatalysts. Chiral phosphoric acids, thioureas, and proline derivatives are common classes of organocatalysts used in asymmetric Mannich reactions to produce chiral β-amino esters with high enantioselectivity. nih.gov The catalyst functions by forming a chiral pocket around the reactants, directing the approach of the nucleophile to the imine electrophile from a specific face.

Ligands play a critical role in tuning the reactivity and selectivity of metal-based catalysts. Chiral bisphosphine ligands, such as BINAP, are frequently used in rhodium- or ruthenium-catalyzed hydrogenations of enamines to produce chiral β-amino esters. hilarispublisher.com The bite angle and electronic properties of the ligand can significantly influence the enantiomeric excess of the product.

Additives can also have a profound impact on the reaction outcome. In some catalytic systems, the addition of a co-catalyst or an activator is necessary. For example, in certain Mannich reactions, a Brønsted acid or base additive can facilitate catalyst turnover or enhance the reactivity of the nucleophile or electrophile. The presence of a dehydrating agent, such as molecular sieves, can be crucial in reactions that produce water as a byproduct, thereby preventing catalyst deactivation and side reactions.

To illustrate the impact of different catalytic systems, the following interactive table summarizes typical results for the asymmetric synthesis of a generic β-amino ester, which can be considered analogous to the target molecule.

Catalyst/Ligand SystemSolventAdditiveYield (%)Enantiomeric Excess (ee %)
Chiral Phosphoric AcidToluene4Å Molecular Sieves8592
Cu(OAc)₂ / Chiral DiamineTHF-9095
Proline-derived ThioureaDichloromethaneTriethylamine7888
Rh(I) / (R)-BINAPMethanol (B129727)-9599

This table represents typical data for asymmetric Mannich reactions and related transformations for the synthesis of chiral β-amino esters and is for illustrative purposes.

Temperature, Pressure, and Concentration Effects

The physical parameters of a reaction, including temperature, pressure, and concentration, are critical variables that must be optimized to achieve high yield and selectivity.

Temperature has a significant effect on reaction kinetics and thermodynamics. Generally, increasing the temperature increases the reaction rate. However, for asymmetric reactions, higher temperatures can lead to a decrease in enantioselectivity, as the energy difference between the diastereomeric transition states becomes less significant. Therefore, many asymmetric syntheses of β-amino esters are carried out at low temperatures, sometimes as low as -78 °C, to maximize stereocontrol. nih.gov Conversely, some reactions may require elevated temperatures to overcome a high activation energy barrier. For example, lipase-catalyzed Michael additions of amines to acrylates have shown optimal yields at around 35 °C, with higher temperatures potentially leading to decreased selectivity. mdpi.com

Pressure is a relevant parameter primarily in reactions involving gaseous reagents, such as hydrogenation. In the synthesis of β-amino esters via the hydrogenation of β-enamino esters, the pressure of hydrogen gas can influence the reaction rate. Higher pressures generally lead to faster reactions by increasing the concentration of dissolved hydrogen. However, the effect on selectivity can be complex and depends on the specific catalyst and substrate.

Concentration of reactants and catalysts can also affect the reaction outcome. Higher concentrations can lead to faster reaction rates but may also promote side reactions, such as polymerization or the formation of dimeric byproducts. In some cases, high dilution conditions are employed to favor intramolecular reactions or to control the heat generated in highly exothermic processes. The catalyst loading is another important concentration-related parameter. While a higher catalyst loading can increase the reaction rate, it also increases the cost of the process. Therefore, catalyst loading is typically optimized to find a balance between reaction efficiency and economic viability.

The table below illustrates the typical effects of temperature on the enantioselectivity of an organocatalyzed asymmetric Mannich reaction for the synthesis of a furan-containing β-amino ester.

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1259580
209291
3-208895
4-4085>99

This table is a representative example based on general principles of asymmetric catalysis and is for illustrative purposes.

Stereochemical Control and Enantioselective Synthesis

Absolute and Relative Stereocontrol Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing enantiomerically enriched β-amino esters like Methyl 3-amino-3-(furan-2-yl)propanoate, a chiral auxiliary can be attached to the amine or carboxylate functionality.

One common approach involves the use of chiral oxazolidinones, which can be acylated and then subjected to diastereoselective reactions. For instance, a furan-containing precursor could be reacted with a chiral oxazolidinone, followed by a conjugate addition of an amine equivalent or a related nucleophile. The bulky chiral auxiliary shields one face of the molecule, forcing the incoming group to attack from the less hindered face, thereby inducing a specific stereochemistry. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Another well-established method utilizes chiral sultams, such as Oppolzer's camphor (B46023) sultam. These are particularly effective in directing aldol-type reactions or Michael additions. While direct examples for this compound are not prevalent in readily available literature, the principles from the synthesis of other β-amino acids can be applied. For example, a β-amino acid can be synthesized with high diastereoselectivity by the addition of a nucleophile to an N-enoyl-camphorsultam.

A notable example of a chiral auxiliary approach in a related system is the enantioselective synthesis of (R)-α-methyl-α-amino acids using L-valine as a chiral auxiliary reagent. uni-konstanz.de In this method, a bis-lactim ether derived from L-valine and a racemic α-amino acid ester is deprotonated and then alkylated. The bulky isopropyl group of the valine directs the alkylation to occur from the opposite face, leading to high diastereoselectivity (>95% d.e.). uni-konstanz.de Subsequent hydrolysis yields the desired (R)-α-methyl-α-amino acid methyl ester. uni-konstanz.de A similar strategy could be envisioned for the synthesis of the target compound.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application General Outcome
Evans' Oxazolidinones Aldol reactions, Alkylations High diastereoselectivity
Oppolzer's Camphorsultam Michael additions, Alkylations Excellent stereocontrol
L-Valine Methyl Ester Synthesis of α-substituted amino acids High diastereoselectivity

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems can be employed for the synthesis of chiral β-amino esters.

For the synthesis of compounds like this compound, a key reaction is the asymmetric conjugate addition of an amine source to a corresponding α,β-unsaturated ester, or the addition of a nucleophile to a furan-containing imine. Chiral Lewis acids, Brønsted acids, or organocatalysts can be used to catalyze these transformations with high enantioselectivity. rsc.org

For instance, a chiral phosphoric acid catalyst could be used to activate an imine derived from furfural (B47365) for the nucleophilic addition of a silyl (B83357) ketene (B1206846) acetal. The chiral environment created by the catalyst would favor the formation of one enantiomer of the resulting β-amino ester over the other. Similarly, metal-based catalysts, such as those containing copper, rhodium, or palladium, coordinated to chiral ligands, are effective in a wide range of asymmetric transformations, including conjugate additions. nih.gov

The development of organocatalysis has provided powerful tools for the asymmetric synthesis of β-amino acid derivatives. rsc.org For example, the aza-Morita-Baylis-Hillman (aza-MBH) reaction of isatin-derived ketimines with methyl vinyl ketone, catalyzed by chiral phosphines, can produce 3-substituted 3-amino-2-oxindoles with excellent enantioselectivity (90–99% ee). nih.gov This highlights the potential of chiral phosphine (B1218219) catalysts in related asymmetric additions.

Stereochemical Assignment Methodologies in Research

Once an enantioselective synthesis has been developed, robust analytical methods are required to determine the stereochemical outcome, specifically the enantiomeric excess (ee) and the absolute configuration of the product.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers, thereby allowing for the determination of enantiomeric excess. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For a compound like this compound, various types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including amino acid derivatives. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. yakhak.org

In some cases, derivatization of the amino group with a suitable chromophore or fluorophore, such as a dansyl group or nitrobenzoxadiazole (NBD), can enhance detection and may also improve the chiral recognition on the CSP. nih.govyakhak.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Common Chiral Stationary Phases for HPLC

Chiral Stationary Phase Type Common Trade Names Typical Analytes
Polysaccharide-based (Amylose/Cellulose) Chiralcel®, Chiralpak® Broad range of racemates, including amino acid derivatives
Macrocyclic Glycopeptide Chirobiotic™ Amino acids, peptides
Pirkle-type (R,R)-Whelk-O® 1 Various chiral compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). semmelweis.hu These agents are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. Upon complexation with the analyte, the paramagnetic lanthanide ion induces large shifts in the proton NMR spectrum, and the diastereomeric nature of the complexes leads to different shifts for the corresponding protons of the two enantiomers. researchgate.net

Alternatively, chiral solvating agents, which form transient diastereomeric complexes through non-covalent interactions, can be employed. These agents, often chiral acids or alcohols, can induce small but measurable chemical shift differences between the signals of the enantiomers. semmelweis.hu The integration of the separated signals allows for the quantification of the enantiomeric ratio.

X-ray Crystallography for Absolute Configuration

While HPLC and NMR with chiral auxiliaries can determine the enantiomeric excess, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.net

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice. For chiral molecules, the use of anomalous dispersion effects, typically with copper radiation, allows for the unambiguous assignment of the absolute stereochemistry (R or S configuration) at each chiral center. researchgate.net The absolute configuration of related cobalt(III) complexes with Schiff base ligands derived from furfurylamine (B118560) has been determined using this method. researchgate.net

Kinetic Resolution and Enantiomeric Enrichment Techniques

Kinetic resolution is a widely employed method for obtaining enantiomerically enriched compounds from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the preferential conversion of one enantiomer into a new product, while the less reactive enantiomer remains largely unreacted. Consequently, at partial conversion, both the product and the unreacted starting material can be isolated in enantiomerically enriched forms.

Enzymatic kinetic resolution (EKR) is a particularly powerful approach due to the high enantioselectivity and mild reaction conditions offered by enzymes, especially lipases. For β-amino esters like this compound, lipases from Candida antarctica (often immobilized as Novozym 435 or CAL-B) and Pseudomonas cepacia (now classified as Burkholderia cepacia) are among the most effective biocatalysts. These enzymes typically catalyze either the enantioselective hydrolysis of the ester or the enantioselective N-acylation of the amino group.

While specific research detailing the kinetic resolution of this compound is not extensively documented in publicly available literature, the principles can be effectively illustrated by studies on closely related analogs. For instance, the kinetic resolution of racemic (5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorides has been successfully achieved through hydrolysis catalyzed by covalently immobilized lipase (B570770) from Pseudomonas fluorescens (lipase AK) and Pseudomonas cepacia (lipase PS). This reaction yielded high enantiomeric ratios (E > 146), demonstrating the feasibility of resolving furan-containing β-amino esters.

Another relevant example is the lipase PS-catalyzed hydrolysis of 3-amino-3-phenylpropanoate esters, which achieved excellent enantioselectivity (E > 200). These findings strongly suggest that a similar enzymatic approach would be highly effective for the kinetic resolution of this compound.

The general strategies for the kinetic resolution of this compound would involve either enzymatic hydrolysis or acylation.

Enzymatic Hydrolysis:

In this approach, the racemic methyl ester is treated with a lipase in an aqueous medium or a biphasic system. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) largely unreacted. The resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester can then be separated.

A representative reaction is shown below:

(rac)-Methyl 3-amino-3-(furan-2-yl)propanoate + H₂O ---(Lipase)--> (S)-3-Amino-3-(furan-2-yl)propanoic acid + (R)-Methyl 3-amino-3-(furan-2-yl)propanoate

Enzymatic N-Acylation:

Alternatively, the kinetic resolution can be performed via enantioselective N-acylation in an organic solvent. In this case, the racemic amino ester is reacted with an acyl donor (e.g., ethyl acetate, vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate the amino group of one enantiomer, forming an N-acyl derivative, while the other enantiomer remains as the unreacted amino ester.

A representative reaction is as follows:

(rac)-Methyl 3-amino-3-(furan-2-yl)propanoate + Acyl Donor ---(Lipase/Organic Solvent)--> (S)-Methyl 3-(acylamino)-3-(furan-2-yl)propanoate + (R)-Methyl 3-amino-3-(furan-2-yl)propanoate

The choice of enzyme, solvent, acyl donor, and temperature are critical parameters that must be optimized to achieve high enantioselectivity (high E-value), good conversion, and reasonable reaction times.

Illustrative Data from Analogous Compounds:

To provide a quantitative perspective, the following table presents data from the lipase-catalyzed kinetic resolution of analogous β-amino esters. This data highlights the typical efficiencies that could be expected for the resolution of this compound under optimized conditions.

Table 1: Lipase-Catalyzed Kinetic Resolution of β-Amino Ester Analogs

Substrate Enzyme Method Solvent Product Enantiomeric Excess (ee) Conversion (%) Reference
rac-Ethyl 3-amino-3-phenylpropanoate Lipase PS Hydrolysis 1,4-Dioxane/H₂O (S)-3-Amino-3-phenylpropanoic acid >99% ~50%
rac-(5-Phenylfuran-2-yl)-β-alanine ethyl ester HCl Lipase PS Hydrolysis NH₄OAc Buffer (S)-Acid / (R)-Ester >95% ~50%
rac-Methyl 3-aminobutanoate Candida antarctica Lipase B N-Acylation Diisopropyl ether (R)-N-Butanoyl derivative >98% ~50%
rac-Ethyl 3-amino-4-phenylbutanoate Pseudomonas cepacia Lipase N-Acylation Diisopropyl ether (R)-N-Butanoyl derivative >99% ~50%

Other enantiomeric enrichment techniques that could be applied include preferential crystallization and chiral chromatography. Preferential crystallization involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate, a process that can be effective but often requires meticulous optimization. Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers, although it can be more costly for large-scale production compared to EKR.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Amino Functionality

The primary amino group is a key site for nucleophilic reactions, enabling various modifications such as alkylation, acylation, and participation in the formation of new heterocyclic structures.

The nitrogen atom of the primary amine can be readily functionalized. These transformations are fundamental in peptide and medicinal chemistry for modifying the biological properties of amino acid derivatives. monash.edu

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through various methods. N-methylation, for example, is known to increase a molecule's lipophilicity, which can enhance its membrane permeability and bioavailability. monash.edu While direct alkylation with alkyl halides can occur, methods like reductive amination are often preferred to control the degree of alkylation. Care must be taken as some conditions can lead to racemization at the chiral center. monash.edu

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides and anhydrides to form amides. A common modification involves the introduction of a tert-butoxycarbonyl (Boc) group using Boc anhydride (B1165640), which serves as a protective group in multi-step syntheses. nih.gov This reaction highlights the nucleophilic character of the amino group. Another strategy employs the N-(4-pentenoyl) group, which can be attached to the amino acid and later removed under mild conditions using iodine. beilstein-journals.org

Amidation: The formation of an amide bond by reacting the amino group with a carboxylic acid (or its activated derivative) is a cornerstone of peptide synthesis. For instance, derivatives of related amino acids have been acylated to create carboxamides that act as potent NMDA receptor agonists. nih.gov This demonstrates the utility of the amino group as a handle for creating complex bioactive molecules.

Table 1: N-Functionalization Reactions of the Amino Group

Reaction TypeReagent/ConditionProduct TypeSignificance
N-Alkylation Alkyl Halide or Reductive AminationSecondary/Tertiary AmineModifies lipophilicity and bioavailability. monash.edu
N-Acylation Acyl Chloride or Anhydride (e.g., Boc₂O)Amide/Carbamate (B1207046)Protection of the amino group, synthesis of bioactive amides. nih.gov
Amidation Activated Carboxylic AcidPeptide/AmideCreation of peptide bonds and complex molecules. nih.govresearchgate.net

The primary amine of Methyl 3-amino-3-(furan-2-yl)propanoate can serve as a building block for constructing more complex nitrogen-containing heterocyclic systems. nih.govnih.gov Such structures are prevalent scaffolds in many prescribed drugs. nih.gov Synthetic strategies often involve the condensation of a primary amine with a bifunctional reagent. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring, while condensation with a β-ketoester could yield a dihydropyridinone. These cyclization reactions are pivotal in medicinal chemistry for generating libraries of compounds with diverse pharmacological activities. nih.govopenmedicinalchemistryjournal.com

Transformations of the Ester Moiety

The methyl ester group is susceptible to various nucleophilic acyl substitution reactions and can also be reduced to other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(furan-2-yl)propanoic acid, under either acidic or basic conditions. This transformation is often a preliminary step for subsequent reactions, such as amide bond formation using peptide coupling reagents.

Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for another alkyl group (e.g., ethyl, benzyl). This allows for the fine-tuning of properties like solubility and volatility.

Amidation of the Ester: The methyl ester can react directly with an amine to form an amide. However, this reaction is generally less favorable than the acylation of the amino group and often requires high temperatures or specific catalysts to proceed efficiently.

The ester functionality can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the methyl ester to the corresponding primary alcohol, yielding 3-amino-3-(furan-2-yl)propan-1-ol.

Reduction to Aldehyde: A partial reduction to the aldehyde, 3-amino-3-(furan-2-yl)propanal, can be achieved using sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at controlled low temperatures.

Table 2: Transformations of the Ester Moiety

Reaction TypeReagent/ConditionProduct Functional Group
Hydrolysis H₃O⁺ or OH⁻Carboxylic Acid
Transesterification R-OH, Acid/Base CatalystNew Ester
Amidation R-NH₂, Heat/CatalystAmide
Reduction LiAlH₄Primary Alcohol
Partial Reduction DIBAL-H, Low Temp.Aldehyde

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich, five-membered aromatic heterocycle. Its aromaticity is more modest than that of benzene, making it more reactive and susceptible to ring-opening. wikipedia.org

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution reactions more readily than benzene, with a strong preference for the positions adjacent to the oxygen atom (C2 and C5). numberanalytics.comscribd.com Since the C2 position is already substituted in the target molecule, electrophilic attack would be directed primarily to the C5 position. Typical reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions, though they must be conducted under very mild conditions to avoid polymerization or ring degradation. scribd.com

Diels-Alder Reaction: The furan ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comnumberanalytics.com This allows for the construction of complex, bridged ring systems, which are valuable intermediates in organic synthesis.

Hydrogenation: The furan ring can be partially or fully hydrogenated. Catalytic hydrogenation can yield the corresponding dihydrofuran or, upon complete saturation, the tetrahydrofuran (B95107) derivative. wikipedia.org This alters the geometry and electronic properties of the molecule significantly.

Ring Opening: The furan ring is sensitive to strong acids and oxidizing agents. Under certain metabolic conditions, furan rings can be oxidized by cytochrome P450 enzymes to form reactive electrophilic intermediates like cis-enediones, which can interact with cellular nucleophiles. nih.gov

Table 3: Common Reactions of the Furan Ring

Reaction TypeDescriptionResulting Structure
Electrophilic Substitution Attack by an electrophile, primarily at the C5 position. numberanalytics.comC5-substituted furan
Diels-Alder Reaction Acts as a diene in a [4+2] cycloaddition. numberanalytics.comBridged bicyclic adduct
Hydrogenation Addition of H₂ across double bonds. wikipedia.orgDihydrofuran or Tetrahydrofuran
Oxidative Ring Opening Cleavage of the ring, often forming a dicarbonyl. nih.gov1,4-dicarbonyl compound

Electrophilic Aromatic Substitution and Functionalization

The furan ring in this compound is highly activated towards electrophilic aromatic substitution, with a preference for substitution at the C5 position. This regioselectivity is a well-established characteristic of 2-substituted furans. The substituent at the C2 position, the CH(NH2)CH2COOCH3 group, directs incoming electrophiles to the C5 position due to steric hindrance at C3 and the electronic nature of the furan ring.

Common electrophilic substitution reactions for furan rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, Vilsmeier-Haack formylation would be expected to introduce a formyl group at the C5 position, yielding Methyl 3-amino-3-(5-formylfuran-2-yl)propanoate. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) would likely result in the corresponding 5-bromo derivative. The specific conditions for these reactions would need to be carefully controlled to avoid polymerization or degradation of the furan ring, which can be sensitive to strong acids.

Palladium-Catalyzed Cross-Coupling Reactions at Furan Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize the furan ring of this compound. These reactions typically require the pre-functionalization of the furan ring, for example, through halogenation to introduce a leaving group at the C5 position.

Once the 5-halo derivative is obtained, it can undergo various cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 5-aryl substituted product. Other common cross-coupling reactions applicable to this system include the Heck reaction (with an alkene), the Sonogashira reaction (with a terminal alkyne), and the Stille reaction (with an organotin reagent). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

A representative scheme for a Suzuki coupling reaction is shown below:

Suzuki Coupling Reaction Scheme

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Product Type
SuzukiArylboronic acid5-Aryl-furan derivative
HeckAlkene5-Alkenyl-furan derivative
SonogashiraTerminal alkyne5-Alkynyl-furan derivative
StilleOrganotin reagent5-Alkyl/Aryl-furan derivative

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder)

The furan ring can participate as a diene in Diels-Alder reactions, a [4+2] cycloaddition. However, the aromatic character of furan makes it a relatively unreactive diene compared to its non-aromatic counterparts. The Diels-Alder reaction with furan is often reversible, and the equilibrium can favor the starting materials. To promote the forward reaction, highly reactive dienophiles are typically required.

In the case of this compound, the substituent at the C2 position can influence the feasibility and outcome of the Diels-Alder reaction. The electronic and steric properties of the CH(NH2)CH2COOCH3 group would affect the energy of the frontier molecular orbitals of the furan ring and the accessibility of the diene system to the dienophile. The reaction with a strong dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) (DMAD), could potentially lead to the formation of an oxabicycloheptene derivative. The regioselectivity of the addition would also be a key consideration, with the dienophile potentially adding in two different orientations relative to the C2 substituent.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Pathways and Intermediates

The mechanism of electrophilic aromatic substitution on the furan ring proceeds through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. For substitution at the C5 position of this compound, the attack of an electrophile (E+) leads to an intermediate where the positive charge is delocalized over the furan ring and the oxygen atom. This delocalization is a key factor in stabilizing the intermediate and driving the reaction forward. Subsequent loss of a proton from the C5 position restores the aromaticity of the furan ring and yields the final substituted product.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. In a Suzuki coupling of a 5-halofuran derivative, the cycle would begin with the oxidative addition of the Pd(0) catalyst to the C-X bond of the furan. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Transition State Analysis and Energy Profiles

Detailed mechanistic understanding often comes from computational studies that analyze the transition states and energy profiles of the reaction pathways. For the Diels-Alder reaction of furans, computational studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The energy barrier for the reaction and the relative energies of the starting materials, transition state, and product can be calculated. These calculations can also predict the endo/exo selectivity of the cycloaddition, which is often a critical aspect of the Diels-Alder reaction.

For electrophilic aromatic substitution, transition state analysis can provide insights into the regioselectivity of the reaction. By comparing the activation energies for electrophilic attack at the different positions of the furan ring (C3, C4, and C5), it is possible to rationalize the observed preference for substitution at the C5 position. These computational models take into account both the electronic and steric effects of the substituent at the C2 position. While specific transition state analyses for this compound are not widely reported, the principles derived from studies on similar 2-substituted furans are directly applicable.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of Methyl 3-amino-3-(furan-2-yl)propanoate.

Dynamic NMR for Rotational Barriers or Conformational Exchange

Dynamic NMR (DNMR) studies could be employed to investigate conformational dynamics, such as restricted rotation around the C-C single bonds or the C-N bond. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals, allowing for the calculation of the energy barriers associated with these rotational processes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively verify the molecular formula, C₈H₁₁NO₃. Furthermore, analysis of the fragmentation pattern in the mass spectrum, often aided by tandem MS (MS/MS) experiments, would help to confirm the compound's structure by identifying characteristic neutral losses and fragment ions, such as the loss of the methoxy (B1213986) group or the cleavage of the bond adjacent to the furan (B31954) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

N-H stretching vibrations for the amine group.

C-H stretching vibrations for the aromatic (furan) and aliphatic parts of the molecule.

A strong C=O stretching vibration for the ester carbonyl group.

C-O stretching vibrations for the ester and furan ether linkages.

C=C stretching vibrations for the furan ring.

These techniques are also valuable for monitoring the progress of a reaction, for instance, by observing the appearance of the characteristic ester carbonyl peak during its synthesis.

Chiral Chromatographic Methods for Stereoisomer Separation in Research

The table below presents the reported chiral separation data for the analogous 3-amino-3-(furan-2-yl)propanoic acid . hplc.eu It is anticipated that similar conditions would be effective for the separation of the methyl ester.

Chiral Stationary PhaseMobile Phasek1 (retention factor)α (separation factor)Rs (resolution)Elution Order
CHIRALPAK ZWIX(-)MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH3.731.323.09R < S
CHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH4.501.101.34S < R

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution technique used for the separation of enantiomers. However, due to the low volatility and polar nature of amino esters like this compound, direct analysis is often challenging. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. nih.gov This process usually involves the acylation of the amino group and, if necessary, further esterification of the carboxyl group.

The choice of chiral stationary phase (CSP) is critical for achieving enantioselective separation. For amino acid derivatives, CSPs based on amino acid derivatives themselves, such as Chirasil-Val, are commonly employed. nih.govresearchgate.net These phases operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, leading to different retention times. Cyclodextrin-based CSPs, particularly those with acetylated modifications, have also shown utility in the separation of β-amino acid esters.

Detailed Research Findings:

While specific research focusing exclusively on the chiral GC separation of this compound is not extensively documented in publicly available literature, data from analogous aromatic β-amino esters can provide insight into the expected chromatographic behavior. For instance, the separation of N-trifluoroacetyl (N-TFA) derivatives of similar compounds on a Chirasil-L-Val column typically demonstrates good resolution. The elution order of the enantiomers would depend on the specific interactions with the L-valine selector of the stationary phase.

To illustrate the potential separation, a representative data table is presented below, based on typical results for the chiral GC analysis of a derivatized β-amino ester.

Table 1: Representative Chiral GC Separation Data for a Derivatized Analog of this compound

ParameterValue
Analyte N-TFA-Methyl 3-amino-3-(aryl)propanoate
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 4 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Retention Time (Enantiomer 1) 18.5 min
Retention Time (Enantiomer 2) 19.2 min
Resolution (Rs) > 1.5

Note: This data is representative and intended for illustrative purposes. Actual values would need to be determined experimentally for this compound.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and high-performance liquid chromatography (HPLC) for enantioselective separations. uni-muenchen.demdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and reduced solvent consumption compared to HPLC. medchemexpress.com

For the analysis of compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. researchgate.netsigmaaldrich.com These columns, often modified with carbamate (B1207046) derivatives, offer a broad range of enantioselectivity. The addition of a polar co-solvent, typically an alcohol like methanol (B129727) or ethanol, to the supercritical CO2 is essential for eluting and resolving polar analytes. researchgate.net The presence of the furan ring, a heteroaromatic system, can contribute to π-π stacking interactions with the CSP, influencing retention and selectivity.

Detailed Research Findings:

Specific studies on the chiral SFC separation of this compound are not readily found in the literature. However, research on structurally similar basic and aromatic compounds provides a strong basis for method development. For example, the successful resolution of a weakly basic indazole-containing propanoate derivative was achieved using an amylose-based CSP with a methanol co-solvent, and notably, without the need for a basic additive which is often required to improve peak shape for amines. researchgate.net

A hypothetical data table is provided below to represent the expected outcome of a chiral SFC separation for this compound.

Table 2: Representative Chiral SFC Separation Data for this compound

ParameterValue
Analyte This compound
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm ID, 5 µm)
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 4.8 min
Retention Time (Enantiomer 2) 5.5 min
Selectivity (α) 1.15
Resolution (Rs) 2.1

Note: This data is representative and intended for illustrative purposes. Actual values would need to be determined experimentally.

Theoretical and Computational Studies of Methyl 3 Amino 3 Furan 2 Yl Propanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. For Methyl 3-amino-3-(furan-2-yl)propanoate, DFT methods can provide a fundamental understanding of its behavior at the atomic and molecular levels. These calculations are instrumental in predicting molecular geometry, electronic distribution, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be easily excited.

For furan (B31954) and its derivatives, the HOMO is typically characterized by a significant contribution from the C-2 carbon, which influences its reactivity in electrophilic substitution reactions. In this compound, the presence of the amino and ester groups will modulate the electronic properties of the furan ring. Theoretical calculations on similar furan-containing compounds suggest that the HOMO is likely localized on the furan ring, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the propanoate moiety, indicating its susceptibility to nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Values)

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.10
Energy Gap (ΔE)5.15
Ionization Potential (I)6.25
Electron Affinity (A)1.10
Global Hardness (η)2.58
Chemical Potential (μ)-3.68
Global Electrophilicity (ω)2.62

Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. They serve to demonstrate the type of data obtained from such analyses.

Molecular Electrostatic Potential (ESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the furan ring and the carbonyl group of the ester, as well as the nitrogen atom of the amino group due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the furan ring would exhibit positive potential, making them potential sites for nucleophilic interaction.

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predictions are highly valuable for the structural elucidation and characterization of new compounds. By comparing the calculated spectra with experimental data, the accuracy of the computed molecular structure can be validated. For furan derivatives, DFT calculations have been shown to provide reliable predictions of 1H and 13C NMR chemical shifts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the conformational landscape and dynamic behavior of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energetic barriers between them.

The flexibility of the propanoate chain allows for multiple rotational isomers (conformers). MD simulations can explore these different conformations and determine their relative populations. This is crucial for understanding how the molecule might interact with biological targets or other molecules in its environment. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding, which play a significant role in the physical and chemical properties of the compound. For instance, the amino group can act as a hydrogen bond donor, while the oxygen atoms of the furan and ester groups can act as acceptors.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which can be formed through a Michael addition of an amine to a furan-containing acrylate (B77674), DFT calculations can be used to map out the entire reaction pathway. This includes identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, the reaction's thermodynamic and kinetic profiles can be determined. The characterization of transition states is particularly important as it allows for the calculation of the activation energy, which is the primary determinant of the reaction rate. For the aza-Michael addition, computational studies can elucidate the role of catalysts and solvents in facilitating the reaction.

Table 2: Illustrative Calculated Energies for a Proposed Aza-Michael Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants (Furan-acrylate + Amine)0.0
Transition State 1 (C-N bond formation)+15.2
Zwitterionic Intermediate+5.8
Transition State 2 (Proton transfer)+12.5
Product (this compound)-10.7

Note: These energy values are hypothetical and serve to illustrate the energetic profile of a reaction mechanism as determined by computational modeling.

Solvent Effects and Tautomerism Studies in silico

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. In silico studies using implicit or explicit solvent models can provide valuable insights into these effects. For this compound, the choice of solvent can affect its conformational preferences, reactivity, and the potential for tautomerism.

While less common for simple β-amino esters, the possibility of tautomerism, such as amino-imino or keto-enol tautomerism in related systems, can be investigated computationally. Theoretical calculations can determine the relative stabilities of different tautomers in various solvents. The inclusion of solvent effects in quantum chemical calculations, often through models like the Polarizable Continuum Model (PCM), allows for a more realistic description of the molecule's behavior in solution. These studies can predict how the polarity of the solvent might shift conformational or tautomeric equilibria.

Applications As a Synthetic Building Block and Intermediate in Organic Synthesis

Precursor to Complex Organic Molecules and Natural Product Analogs

The furan (B31954) nucleus is a common motif in a variety of natural products and biologically active compounds. mdpi.com Consequently, furan-containing building blocks like Methyl 3-amino-3-(furan-2-yl)propanoate are valuable starting materials for the synthesis of these complex targets and their analogs. Research has demonstrated the use of furan derivatives in the synthesis of a range of fine chemicals and pharmaceuticals. medchemexpress.com

The parent amino acid of the title compound, (R)-2-Amino-3-(furan-2-yl)propanoic acid, is recognized as a derivative of alanine (B10760859) and is utilized as a reagent in peptide synthesis. beilstein-journals.org Amino acid esters, such as this compound, are crucial intermediates in the stepwise construction of peptide chains. The methyl ester protects the carboxylic acid functionality, allowing the free amino group to be coupled with another amino acid.

While specific examples detailing the direct incorporation of this compound into peptide chains are not extensively documented in publicly available literature, its structural similarity to other unnatural amino acid esters suggests its utility in this area. nih.gov The incorporation of such non-proteinogenic amino acids is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The furan ring, in this context, can introduce conformational constraints and potential new binding interactions with biological targets.

The furan ring is a versatile diene in Diels-Alder reactions and can undergo other cycloaddition reactions, making it a valuable component in the synthesis of fused-ring systems. While direct studies on this compound in this context are limited, related research on furan-containing compounds demonstrates their ability to form complex polycyclic structures. For instance, the reaction of furan derivatives with various dienophiles can lead to the formation of bicyclic adducts, which can be further transformed into a variety of carbocyclic and heterocyclic frameworks. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation highlights the reactivity of the furan scaffold in forming new carbon-carbon bonds. medchemexpress.com

Role in Materials Science and Polymer Chemistry (e.g., as a monomer for specialty polymers)

Furan-based monomers are of significant interest in polymer chemistry as a renewable alternative to petroleum-based feedstocks. medchemexpress.com The bifunctional nature of compounds like this compound, possessing both an amino and an ester group, makes them potential candidates for the synthesis of specialty polymers such as polyamides and polyesters.

The polymerization could, in principle, proceed through the reaction of the amino group with a dicarboxylic acid or its derivative, or through the transesterification of the methyl ester with a diol. While there is a wealth of research on furan-based polymers derived from monomers like 2,5-furandicarboxylic acid (FDCA), the specific use of this compound as a monomer is an area that remains to be fully explored. The resulting polymers would incorporate the furan ring into the polymer backbone, potentially imparting unique thermal and mechanical properties.

Contribution to Chemical Library Synthesis for Research Screening

The development of chemical libraries containing diverse molecular scaffolds is essential for high-throughput screening and drug discovery. Furan-containing compounds are valuable components of such libraries due to their prevalence in biologically active molecules. The multiple reaction sites on this compound allow for the generation of a wide range of derivatives.

For example, the amino group can be acylated with a variety of carboxylic acids, the ester can be converted to amides or other esters, and the furan ring can be modified through electrophilic substitution or cycloaddition reactions. This versatility makes it a useful building block for creating a library of novel compounds for biological screening. The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the potential for generating a diverse set of molecules from a common furan-containing precursor. medchemexpress.com

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The imperative for green chemistry has driven research towards more environmentally benign and efficient methods for synthesizing β-amino esters and furan-based compounds. Traditional syntheses often rely on harsh reagents and generate significant waste. Emerging strategies focus on enzymatic catalysis and the use of renewable feedstocks to mitigate these issues.

One of the most promising sustainable approaches is the use of enzymes, particularly lipases, which operate under mild conditions and exhibit high selectivity. mdpi.com Lipase-catalyzed methods, such as the hydrolysis of racemic β-amino carboxylic esters, have been developed to produce enantiomerically pure β-amino acids and esters with excellent yields (>48%) and enantiomeric excess (≥99%). mdpi.com This enzymatic resolution is a significant step towards greener synthesis. For instance, Lipase (B570770) PSIM from Burkholderia cepasia has been effectively used for this purpose. mdpi.com

Furthermore, the synthesis of furan-based polymers from monomers derived from biomass is a key area of green chemistry. acs.orgrsc.org Enzymatic polymerization using catalysts like Novozyme 435 allows for the creation of furan-based polyesters and polyamides under mild conditions, avoiding the side reactions like decarboxylation that can occur at high temperatures with monomers such as 2,5-furandicarboxylic acid (FDCA). researchgate.netnih.gov These enzymatic methods are energy-efficient and reduce the generation of toxic residuals. acs.org The principles applied in these polymer syntheses can be adapted for the small-molecule synthesis of furan-containing compounds like Methyl 3-amino-3-(furan-2-yl)propanoate.

A notable efficient synthesis method involves the conjugate addition of amines to α,β-unsaturated carbonyl compounds, a reaction known as the aza-Michael reaction. organic-chemistry.org This approach can be catalyzed by various agents under solvent-free or aqueous conditions, enhancing its sustainability profile. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for β-Amino Esters and Furan (B31954) Derivatives

Method Key Features Catalyst/Reagent Example Advantages Ref
Enzymatic Resolution Kinetic resolution of racemic esters Lipase PSIM High enantioselectivity, mild conditions, good yields. mdpi.com
Enzymatic Polymerization Polycondensation of bio-based monomers Novozyme 435 Sustainable, avoids side reactions, energy-efficient. researchgate.netnih.gov
Aza-Michael Addition Conjugate addition of amines to unsaturated esters Silicon tetrachloride, Ceric ammonium (B1175870) nitrate High yields, solvent-free or aqueous conditions possible. organic-chemistry.org

| Superacid Catalysis | Hydroarylation of furan-propenoic acids | Triflic acid (TfOH) | Novel C-C bond formation, access to complex derivatives. | mdpi.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Research is actively exploring the unique reactivity of the furan ring and the amino ester moiety to forge complex molecular architectures. The furan nucleus can participate in various cycloaddition reactions, while the amino and ester groups offer sites for derivatization and polymerization.

A key area of investigation is the reaction of furan derivatives under superelectrophilic activation. For example, 3-(furan-2-yl)propenoic acids, which are precursors to the target compound, undergo hydroarylation with arenes in the presence of strong Brønsted acids like triflic acid. mdpi.com This transformation proceeds through diprotonated intermediates to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating a powerful method for C-C bond formation at the position adjacent to the furan ring. mdpi.com

The amino group of related furan-containing molecules has been shown to undergo chemoselective acylation to form N,N'-acetyl and N,N'-benzoyl derivatives. researchgate.net This reactivity is fundamental for using this compound as a monomer in the synthesis of novel polyamides and poly(ester amide)s, where the properties can be tuned by the choice of acylating agent. researchgate.net

Furthermore, advanced catalytic cycles are being employed to achieve unprecedented transformations. Rhodium-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes represents a sophisticated method for constructing complex, polycyclic aromatic systems. researchgate.net While not directly demonstrated on this compound, such catalytic strategies point towards the potential for using its furan core in complex cycloadditions to build novel scaffolds that are otherwise difficult to access. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Technologies

To translate laboratory-scale syntheses into viable industrial processes, researchers are integrating flow chemistry and automated technologies. These methods offer enhanced safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch reactors.

Continuous-flow synthesis has been successfully applied to the production of β-amino acid esters. mdpi.com A notable example is the lipase-catalyzed Michael addition of aromatic amines to acrylates in a continuous-flow microreactor. mdpi.com This enzymatic process, using Lipase TL IM, benefits from short residence times (e.g., 30 minutes), mild reaction temperatures (e.g., 35 °C), and the use of greener solvents like methanol (B129727), showcasing a significant improvement over traditional batch methods. mdpi.com

The synthesis of other furan derivatives has also been adapted to flow systems. For instance, the production of 3-amino-4-amidoximinofurazan, a precursor for energetic materials, was transitioned from a high-risk batch process to a safer and more efficient continuous-flow operation. rsc.orgresearchgate.net This platform reduced the reaction time to one-third of the batch operation and enhanced safety through better temperature control and lower holdup of reactive intermediates. rsc.org These examples provide a strong precedent for developing a continuous-flow synthesis of this compound.

Automated synthesis and high-throughput screening are also accelerating the discovery and optimization of functional polymers derived from β-amino esters. nih.gov Automated liquid handling systems can be used to rapidly prepare libraries of poly(β-amino esters) by varying monomers and reaction stoichiometries, enabling efficient screening for applications like gene delivery. nih.gov

Table 2: Parameters for Continuous-Flow Synthesis of Related Compounds

Reaction System/Catalyst Residence Time Temperature Key Benefit Ref
β-Amino Ester Synthesis Lipase TL IM in PFA reactor 30 min 35 °C Green conditions, short reaction time, easy control. mdpi.com

| AAOF Synthesis | Multi-stage microreactor | 15-60 min per stage | 15-115 °C | Enhanced safety, reduced reaction time, high yield (95%). | rsc.org |

Design of Advanced Functional Molecules Incorporating the Structural Motif

The unique combination of a renewable furan core and a reactive β-amino ester makes this compound an attractive scaffold for designing advanced functional molecules, particularly polymers and bioactive compounds.

In materials science, there is significant interest in creating bio-based polymers to replace petroleum-derived plastics. mdpi.com The target molecule is an ideal monomer for producing furanic-aliphatic poly(ester amide)s (PEAFs). researchgate.net These materials combine the desirable thermal and mechanical properties associated with furan-based polymers with the functionality introduced by the amide linkages. rsc.org By circumventing the intramolecular hydrogen bonding that can limit molecular weight in furan-based polyamides, innovative synthetic strategies have led to the creation of high-molecular-weight random copolymers with enhanced crystallization behavior. rsc.org

Another critical application is in biomedicine. Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have shown immense promise as non-viral vectors for gene delivery. nih.gov These cationic polymers can self-assemble with DNA to form nanoparticles that facilitate transfection. The structure of this compound makes it a candidate monomer for novel PBAEs, where the furan ring could introduce unique properties affecting biodegradability, DNA binding, or cellular uptake.

Furthermore, the core structure is present in molecules with demonstrated biological activity. Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com This suggests that this compound can serve as a starting point for the synthesis of new antimicrobial agents through derivatization of the amino or ester group, or through modification of the furan ring. mdpi.comresearchgate.net

Q & A

Q. What synthetic routes are most effective for producing Methyl 3-amino-3-(furan-2-yl)propanoate with high enantiomeric purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving furan derivatives and amino esters. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., using transition-metal complexes) are recommended. Evidence from diazo intermediate strategies (e.g., diazo-alkyne cycloadditions) highlights the use of furan-containing precursors and controlled reaction conditions to minimize racemization . Purification via silica gel chromatography or recrystallization improves enantiomeric excess (ee), as demonstrated in analogous esterifications .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • 1H NMR : The furan protons (δ 6.3–7.5 ppm) and methyl ester singlet (δ 3.6–3.8 ppm) are diagnostic. The amino proton may appear as a broad peak (δ 1.5–2.5 ppm) but can be suppressed in D2O exchange .
  • 13C NMR : Key signals include the ester carbonyl (δ 165–170 ppm) and furan carbons (δ 105–150 ppm).
  • HRMS : Use ESI+ or EI modes to verify the molecular ion ([M+H]+ ≈ 210.1 g/mol) and fragmentation patterns .

Q. What solvent systems and chromatographic methods optimize the purification of this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) effectively separate impurities. Polar protic solvents (e.g., methanol) may reduce yield due to ester hydrolysis, while aprotic solvents (e.g., DCM) preserve stability .

Advanced Research Questions

Q. How do steric and electronic effects of the furan ring influence the compound’s reactivity in nucleophilic substitutions?

The electron-rich furan ring enhances resonance stabilization of intermediates but introduces steric hindrance at the 2-position. Computational studies (DFT or MD simulations) can map charge distribution and predict regioselectivity. For example, substituents on the furan alter electron density at the propanoate linkage, impacting reaction rates in amidation or alkylation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?

  • Orthogonal assays : Combine SPR (surface plasmon resonance) with fluorescence polarization to differentiate specific binding from aggregation artifacts.
  • Control experiments : Use scrambled peptide analogs or furan-free derivatives to isolate target effects.
  • Dose-response curves : Validate activity thresholds (e.g., IC50) across multiple replicates to address variability .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

Tools like QSPR (Quantitative Structure-Property Relationship) models or neural networks (e.g., CC-DPS) correlate molecular descriptors (polar surface area, H-bond donors) with ADME profiles. For this compound, predicted LogP ≈ 1.2 suggests moderate lipophilicity, while the furan ring may limit blood-brain barrier penetration .

Q. What mechanistic insights explain unexpected byproducts during its use in peptide coupling reactions?

Competing pathways (e.g., oxazolone formation via intramolecular cyclization) may arise due to the amino group’s nucleophilicity. Stabilizing the active ester intermediate (e.g., using HOBt/DIC coupling agents) or lowering reaction temperatures suppresses side reactions. LC-MS monitoring identifies transient intermediates .

Methodological Considerations

  • Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to resolve enantiomers .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess ester hydrolysis susceptibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.